5-(Pyrazin-2-yl)oxazole-4-carboxylic acid

Descripción

Historical Context and Discovery

The development of synthetic methodologies for oxazole-4-carboxylic acid derivatives has evolved significantly over the past several decades, with researchers continuously refining approaches to access these important heterocyclic systems. Early work in oxazole chemistry focused primarily on simpler substitution patterns, but the demand for more complex, biologically relevant structures has driven innovation in synthetic strategy. The specific combination of pyrazine and oxazole functionalities represents a relatively recent advance in heterocyclic synthesis, reflecting the ongoing efforts to create novel molecular architectures with enhanced properties and applications.

Historical precedents for oxazole synthesis have included various cyclization strategies, functional group transformations, and multicomponent reactions. The Robinson-Gabriel oxazole synthesis and related methodologies provided foundational approaches for constructing oxazole rings, though these methods often required harsh reaction conditions and were limited in their substrate scope. More recent developments have emphasized the use of transition metal catalysis, improved coupling reactions, and one-pot synthetic sequences to access complex oxazole derivatives more efficiently. These advances have enabled the practical synthesis of compounds like this compound, which would have been challenging targets using traditional synthetic approaches.

The emergence of specialized heterocyclic building blocks and advanced synthetic methodologies has facilitated access to previously difficult-to-obtain oxazole derivatives. Research groups have developed innovative strategies for introducing diverse substituents onto oxazole rings while maintaining the integrity of the heterocyclic core. The successful synthesis of pyrazine-substituted oxazole derivatives represents the culmination of these synthetic advances, demonstrating the power of modern organic chemistry to create complex molecular structures with defined stereochemical and electronic properties.

Structural Elucidation and Nomenclature

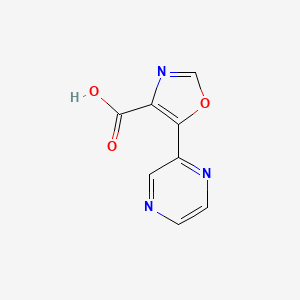

This compound possesses the molecular formula C8H5N3O3 and a molecular weight of 191.14 g/mol, representing a compact yet structurally complex heterocyclic system. The compound is officially designated by the Chemical Abstracts Service with the registry number 1083401-49-3, providing a unique identifier for this specific molecular structure. The systematic nomenclature reflects the presence of a pyrazin-2-yl substituent at the 5-position of the oxazole ring, with a carboxylic acid functional group located at the 4-position of the same heterocycle.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1083401-49-3 |

| Molecular Formula | C8H5N3O3 |

| Molecular Weight | 191.14 g/mol |

| MDL Number | MFCD07376200 |

| SMILES Code | O=C(C1=C(C2=NC=CN=C2)OC=N1)O |

The structural architecture of this compound features a five-membered oxazole ring containing one nitrogen and one oxygen atom, with the nitrogen positioned adjacent to the carboxylic acid substituent at the 4-position. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in the 1,4-positions, is directly attached to the oxazole ring through a carbon-carbon bond. This connectivity pattern creates a rigid, planar molecular framework that influences the compound's physical and chemical properties. The carboxylic acid functionality introduces additional hydrogen bonding capability and potential for salt formation, while the multiple nitrogen atoms provide sites for protonation and coordination with metal centers.

The electronic structure of this compound is characterized by extensive conjugation between the pyrazine and oxazole rings, which stabilizes the molecule and influences its spectroscopic properties. The presence of multiple heteroatoms creates regions of electron density that can participate in intermolecular interactions, affecting crystal packing, solubility, and chemical reactivity. Understanding these structural features is essential for predicting the compound's behavior in various chemical environments and designing synthetic approaches for its preparation and functionalization.

Physical Properties and Spectroscopic Characterization

The physical properties of this compound reflect its heterocyclic nature and the presence of multiple functional groups capable of hydrogen bonding and dipolar interactions. While comprehensive spectroscopic data for this specific compound are limited in the available literature, related oxazole-4-carboxylic acid derivatives provide valuable insights into the expected characteristics of this molecular class. The compound exists as a solid under standard laboratory conditions, consistent with the presence of the carboxylic acid functionality and the rigid heterocyclic framework that promotes intermolecular hydrogen bonding and crystal lattice formation.

Spectroscopic analysis of related oxazole compounds has revealed characteristic patterns that can be extrapolated to understand the behavior of this compound. Nuclear magnetic resonance spectroscopy typically shows distinct signals for the heterocyclic protons, with the oxazole proton appearing in the downfield region due to the deshielding effect of the adjacent heteroatoms. The pyrazine protons would be expected to display characteristic chemical shifts reflecting their aromatic environment and the influence of the nitrogen atoms. Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon of the carboxylic acid group, along with the various aromatic carbons of both heterocyclic rings.

Infrared spectroscopy of oxazole-4-carboxylic acid derivatives consistently shows strong absorption bands corresponding to the carboxylic acid carbonyl stretch, typically appearing in the 1700-1750 cm⁻¹ region. Additional bands would be expected for the oxazole and pyrazine carbon-carbon and carbon-nitrogen stretches, along with the broad hydroxyl stretch of the carboxylic acid functionality. Mass spectrometry provides molecular ion peaks consistent with the expected molecular weight, and fragmentation patterns often involve loss of the carboxylic acid group and breakdown of the heterocyclic systems under ionization conditions.

Structure

2D Structure

Propiedades

IUPAC Name |

5-pyrazin-2-yl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8(13)6-7(14-4-11-6)5-3-9-1-2-10-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNHPNPGUKEUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method A: Direct Cyclization from Pyrazine-2-carboxylic Acid Derivatives

This approach involves initial in situ activation of pyrazine-2-carboxylic acid using triflylpyridinium reagents, followed by nucleophilic attack with isocyanides, leading to cyclization into the oxazole derivative.

- Activation of the carboxylic acid with DMAP-Tf in dichloromethane (DCM).

- Addition of isocyanoacetate or similar isocyanides.

- Cyclization occurs via nucleophilic attack on the activated acyl intermediate.

- Workup involves aqueous quenching, extraction, and purification via chromatography.

Method B: Conversion from Methyl Esters

Starting from methyl 2-(pyrazin-2-yl)-1,3-oxazole-4-carboxylate, the ester can be hydrolyzed to the free acid using basic hydrolysis, typically with potassium hydroxide, followed by purification.

- Saponification of methyl ester with KOH in aqueous alcohol.

- Acidification to precipitate the free acid.

- Recrystallization for purity.

Method C: Multi-step Synthesis via Intermediate Precursors

This involves synthesis of a precursor such as methyl 2-(pyrazin-2-yl)-1,3-oxazole-4-carboxylate, followed by hydrolysis and purification to obtain the target acid.

Summary of Preparation Methods

| Method | Starting Material | Activation/Reagents | Key Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| A | Pyrazine-2-carboxylic acid | DMAP-Tf, isocyanides | Room temp, DCM | Up to 96% | Efficient, broad scope |

| B | Methyl 2-(pyrazin-2-yl)-1,3-oxazole-4-carboxylate | KOH hydrolysis | Reflux, aqueous | >90% | Straightforward hydrolysis |

| C | Precursor esters | Hydrolysis + purification | Standard conditions | Variable | Suitable for scale-up |

Notable Research and Patent Data

- Xu and Li (2025) developed a rapid, scalable method utilizing triflylpyridinium activation, enabling direct synthesis from carboxylic acids with high functional group tolerance.

- WO2000053589A1 patent describes a process involving coupling agents and inert solvents to prepare oxazole derivatives, including methods applicable to pyrazine derivatives.

- The recent literature emphasizes the importance of mild reaction conditions, reagent stability, and the ability to recover and reuse catalysts like DMAP, enhancing process sustainability.

Data Tables and Reaction Parameters

Table 1: Typical Reaction Conditions for Synthesis of this compound

| Entry | Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pyrazine-2-carboxylic acid | DMAP-Tf | DCM | Room temp | 1-2 h | 96 | High efficiency |

| 2 | Methyl ester | KOH | Aqueous alcohol | Reflux | 2-4 h | >90 | Hydrolysis step |

| 3 | Pyrazine-2-carboxylic acid | Coupling agents | DMF | 0-25°C | 1-3 h | 80-95 | Patent process |

Análisis De Reacciones Químicas

5-(Pyrazin-2-yl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(Pyrazin-2-yl)oxazole-4-carboxylic acid has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Case Study: Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that oxazole derivatives exhibit inhibitory effects on D-amino acid oxidase (DAAO), which is implicated in neurodegenerative diseases . The inhibition of such enzymes could lead to therapeutic strategies for conditions like schizophrenia and depression.

Agrochemicals

The compound is also being explored for its applications in agriculture, particularly as a pesticide or herbicide. The heterocyclic structure of this compound may contribute to its efficacy against certain plant pathogens or pests.

Research Findings:

A study highlighted the synthesis of oxazole derivatives that demonstrated significant antifungal activity against common agricultural pathogens. The presence of the pyrazine moiety enhances the bioactivity of these compounds, making them suitable candidates for development into new agrochemical products .

Materials Science

In materials science, this compound has potential applications in the development of novel polymers and materials due to its unique chemical properties.

Synthesis and Characterization:

The compound can be utilized as a building block in the synthesis of functionalized polymers. Its carboxylic acid group allows for further modification and cross-linking with other monomers, potentially leading to materials with tailored properties for specific applications, such as drug delivery systems or advanced coatings .

Mecanismo De Acción

The mechanism of action of 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of oxazole-4-carboxylic acid derivatives are highly dependent on substituents at the 5-position of the oxazole ring. Below is a detailed comparison with analogous compounds:

Substituent Effects on Physicochemical Properties

Key Observations:

- Electron-Withdrawing Groups (e.g., NO₂, F): Increase acidity of the carboxylic acid (pKa ~2–3) and enhance metabolic stability. The nitro group in 5-(4-nitrophenyl) derivatives may facilitate π-stacking in enzyme active sites .

- Lipophilicity : Fluorinated (e.g., 3,4,5-trifluorophenyl) and halogenated (e.g., 4-chlorophenyl) substituents increase logP values, improving blood-brain barrier penetration .

- Heteroaromatic Moieties : The pyrazine ring in the parent compound enables hydrogen bonding and coordination with metal ions, distinguishing it from purely phenyl-substituted analogs .

GSK-3β Inhibition

- 5-(3,4,5-Trifluorophenyl)oxazole-4-carboxylic acid is a precursor to OCM-24, a potent GSK-3β inhibitor (IC₅₀ < 10 nM). The trifluorophenyl group enhances target affinity by filling hydrophobic pockets in the kinase domain .

- Pyrazine-substituted analogs exhibit lower potency than fluorinated derivatives, suggesting fluorophenyl groups are critical for enzymatic inhibition .

Platelet Aggregation Inhibition

- 5-Substituted oxazole-4-carboxylic acids with electron-donating groups (e.g., methoxy) demonstrate moderate antiplatelet activity, though specific data for the pyrazine derivative are unavailable .

Protein Degradation

- 5-(4-Nitrophenyl)oxazole-4-carboxylic acid is utilized in PROTAC (proteolysis-targeting chimera) development due to its ability to recruit E3 ubiquitin ligases .

Actividad Biológica

5-(Pyrazin-2-yl)oxazole-4-carboxylic acid is a heterocyclic compound characterized by its oxazole ring fused with a pyrazine moiety. Its molecular formula is C₈H₅N₃O₃, and it features a carboxylic acid functional group at the 4-position of the oxazole ring. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound exhibits unique structural properties that contribute to its reactivity and biological activity. The presence of both oxazole and pyrazine rings enhances its potential interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Studies show that derivatives of oxazole compounds often exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, suggesting that this compound may also protect against oxidative stress.

The mechanisms through which this compound exerts its biological effects are under investigation. Interaction studies focus on its binding affinities and mechanisms with biological targets. For instance, docking studies may reveal how this compound binds to specific enzymes or receptors, providing insights into its pharmacodynamics.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Inhibits proliferation of cancer cells |

| Anti-inflammatory | Modulates inflammatory processes |

| Antioxidant | Protects cells from oxidative damage |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Studies : A study demonstrated that oxazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents.

- Anticancer Research : In vitro assays revealed that certain derivatives could reduce the viability of cancer cell lines, suggesting a possible role in cancer therapy.

- Inflammation Modulation : Research indicated that oxazole-based compounds could inhibit pro-inflammatory cytokines in cellular models, highlighting their therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(pyrazin-2-yl)oxazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and phenylhydrazine derivatives. For example, analogous pyrazole-4-carboxylic acid derivatives were prepared by hydrolyzing ethyl ester intermediates under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Optimization of reaction time (48–72 hours) and temperature (80–100°C) is critical to avoid side products like decarboxylated byproducts. Yield improvements (60–75%) are achieved by slow addition of reagents and inert atmosphere protection .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Pyrazine protons appear as doublets in δ 8.5–9.0 ppm, while oxazole protons resonate at δ 7.5–8.0 ppm. The carboxylic acid proton (if present) is typically broad near δ 12–13 ppm .

- IR : A strong absorption band near 1700–1720 cm⁻¹ confirms the carbonyl group (C=O) of the carboxylic acid .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks, with fragmentation patterns confirming the heterocyclic backbone (e.g., loss of CO₂ from the carboxylic acid group) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : The carboxylic acid group confers pH-dependent solubility. In alkaline conditions (pH > 8), it is highly soluble due to deprotonation, whereas solubility decreases in acidic media. Stability studies on analogous compounds (e.g., 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) show degradation under prolonged UV exposure or high humidity (>80% RH), necessitating storage at 2–8°C in desiccated environments .

Advanced Research Questions

Q. What computational methods (DFT, molecular docking) are suitable for predicting the reactivity and bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. These predict nucleophilic/electrophilic sites for reaction design .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like COX-2). Docking scores correlate with experimental IC₅₀ values for anti-inflammatory or antimicrobial activity .

Q. How do crystallographic studies resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) of analogues (e.g., 4-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-1H-benzotriazole-3-carboxylic acid) reveals bond lengths (C=O: 1.21 Å, C-N: 1.34 Å) and dihedral angles between heterocyclic rings. Monoclinic crystal systems (space group P2₁/c) with Z=4 are common, and hydrogen-bonding networks stabilize the lattice .

Q. What strategies mitigate contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Curves : Use Hill slope analysis to differentiate specific activity (EC₅₀ < 50 µM) from nonspecific cytotoxicity (EC₅₀ > 100 µM) .

- Assay Standardization : Compare results under consistent conditions (e.g., broth microdilution for MICs against S. aureus ATCC 25923) .

- Metabolic Profiling : LC-MS/MS screens for off-target effects on mammalian cells (e.g., mitochondrial membrane potential assays) .

Q. How can regioselective functionalization of the pyrazine ring be achieved without disrupting the oxazole-carboxylic acid moiety?

- Methodological Answer : Protect the carboxylic acid as a methyl ester using SOCl₂/MeOH prior to pyrazine modification. Electrophilic substitution (e.g., nitration at the pyrazine 3-position) proceeds with >80% regioselectivity using HNO₃/H₂SO₄ at 0°C. Deprotect with LiOH/THF:H₂O (4:1) to restore the acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.